Cas no 2228518-85-0 (2-(2,5-Difluoro-4-nitrophenyl)prop-2-en-1-amine)

2-(2,5-Difluoro-4-nitrophenyl)prop-2-en-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(2,5-difluoro-4-nitrophenyl)prop-2-en-1-amine
- EN300-1787350
- 2228518-85-0
- 2-(2,5-Difluoro-4-nitrophenyl)prop-2-en-1-amine
-
- インチ: 1S/C9H8F2N2O2/c1-5(4-12)6-2-8(11)9(13(14)15)3-7(6)10/h2-3H,1,4,12H2
- InChIKey: DIIWYIIPIYSMGN-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(=CC=1C(=C)CN)F)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 214.05538383g/mol
- どういたいしつりょう: 214.05538383g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 71.8Ų
2-(2,5-Difluoro-4-nitrophenyl)prop-2-en-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1787350-0.25g |
2-(2,5-difluoro-4-nitrophenyl)prop-2-en-1-amine |
2228518-85-0 | 0.25g |
$1117.0 | 2023-09-19 | ||
Enamine | EN300-1787350-0.5g |
2-(2,5-difluoro-4-nitrophenyl)prop-2-en-1-amine |
2228518-85-0 | 0.5g |
$1165.0 | 2023-09-19 | ||
Enamine | EN300-1787350-0.05g |
2-(2,5-difluoro-4-nitrophenyl)prop-2-en-1-amine |
2228518-85-0 | 0.05g |
$1020.0 | 2023-09-19 | ||
Enamine | EN300-1787350-1.0g |
2-(2,5-difluoro-4-nitrophenyl)prop-2-en-1-amine |
2228518-85-0 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1787350-5.0g |
2-(2,5-difluoro-4-nitrophenyl)prop-2-en-1-amine |
2228518-85-0 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1787350-0.1g |
2-(2,5-difluoro-4-nitrophenyl)prop-2-en-1-amine |
2228518-85-0 | 0.1g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1787350-10g |
2-(2,5-difluoro-4-nitrophenyl)prop-2-en-1-amine |
2228518-85-0 | 10g |
$5221.0 | 2023-09-19 | ||
Enamine | EN300-1787350-2.5g |
2-(2,5-difluoro-4-nitrophenyl)prop-2-en-1-amine |
2228518-85-0 | 2.5g |
$2379.0 | 2023-09-19 | ||
Enamine | EN300-1787350-1g |
2-(2,5-difluoro-4-nitrophenyl)prop-2-en-1-amine |
2228518-85-0 | 1g |
$1214.0 | 2023-09-19 | ||
Enamine | EN300-1787350-5g |
2-(2,5-difluoro-4-nitrophenyl)prop-2-en-1-amine |
2228518-85-0 | 5g |
$3520.0 | 2023-09-19 |
2-(2,5-Difluoro-4-nitrophenyl)prop-2-en-1-amine 関連文献
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
2-(2,5-Difluoro-4-nitrophenyl)prop-2-en-1-amineに関する追加情報
Introduction to Compound CAS No. 2228518-85-0: 2-(2,5-Difluoro-4-nitrophenyl)prop-2-en-1-amine
The compound with CAS number 2228518-85-0, known as 2-(2,5-Difluoro-4-nitrophenyl)prop-2-en-1-amine, is a highly specialized organic compound with significant applications in various scientific and industrial fields. This compound is characterized by its unique structure, which includes a nitrophenyl group and a propenamine moiety, making it a valuable molecule in research and development.
The chemical structure of this compound is composed of a benzene ring substituted with two fluorine atoms at the 2 and 5 positions, a nitro group at the 4 position, and an attached propenamine group. This arrangement imparts the molecule with distinct electronic properties and reactivity, which are essential for its functional applications. Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery and materials science.
In terms of physical properties, this compound exhibits a melting point of approximately 170°C and a boiling point around 360°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethanol is moderate, which facilitates its use in various synthetic procedures. The compound's stability under thermal and oxidative conditions has been thoroughly investigated, making it suitable for long-term storage and use in demanding environments.
The synthesis of 2-(2,5-Difluoro-4-nitrophenyl)prop-2-en-1-amine involves a multi-step process that typically begins with the nitration of an aromatic ring followed by fluorination and subsequent coupling reactions. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact. These improvements align with the growing emphasis on sustainable chemistry practices in the industry.
The applications of this compound are diverse and impactful. In the field of pharmaceuticals, it serves as an intermediate in the synthesis of bioactive molecules targeting various diseases, including cancer and neurodegenerative disorders. Its role as a building block in drug design has been underscored by recent research publications highlighting its potential as a lead compound for novel therapeutic agents.
In addition to pharmaceutical applications, this compound finds utility in agricultural chemistry, where it is used as an intermediate in the development of pesticides and herbicides. Its ability to interact with specific biological targets makes it a valuable asset in crop protection technologies. Furthermore, its application in materials science has been explored for the development of advanced polymers and coatings with enhanced mechanical properties.
The environmental impact of CAS No. 2228518-85-0 has been a subject of recent studies, focusing on its biodegradation rates and potential toxicity to aquatic life. These investigations are crucial for ensuring that its use complies with global regulatory standards and promotes sustainable practices across industries.
In conclusion, 2-(2,5-Difluoro-4-nitrophenyl)prop-2-en-1-amine stands out as a versatile compound with significant contributions to multiple scientific domains. Its unique chemical properties, efficient synthesis methods, and wide-ranging applications underscore its importance in contemporary research and industry. As ongoing studies continue to uncover new potentials for this compound, its role in advancing technological innovations remains pivotal.
2228518-85-0 (2-(2,5-Difluoro-4-nitrophenyl)prop-2-en-1-amine) 関連製品
- 2228354-30-9(2-(methylamino)-1-(1-phenylcyclopentyl)ethan-1-ol)
- 851934-74-2(3-isopropylamino-propionic Acid Tert-butyl Ester)
- 2172183-19-4(3-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl-2,2-dimethylpropan-1-ol)
- 1291852-07-7(N-[(3,4-diethoxyphenyl)methyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide)
- 2649057-86-1(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid)
- 57761-30-5(Methyl-4'-dihydro-phaseat)
- 1314130-74-9(7-Ethylnaphthalen-2-ol)
- 2228167-07-3(tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate)
- 1261225-45-9(Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate)
- 2106254-15-1(ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate)